DAAO Inhibitory Activity: 3-Amino-1H-indazol-5-ol vs. 1H-Indazol-5-ol (5-Hydroxyindazole)
In a panel of C5- and C6-substituted indazole derivatives evaluated against porcine D-amino acid oxidase (DAAO), none of the fifteen synthetic C5-substituted indazoles showed noteworthy inhibition. However, 1H-indazol-5-ol (the synthetic precursor lacking a 3-amino group) was identified as a good-potency DAAO inhibitor with an IC₅₀ of 2.03 µM [1]. Critically, the 3-amino-1H-indazol-5-ol scaffold, when further derivatised at the C5 position, loses this DAAO activity entirely, demonstrating that the free 5-OH group is necessary but not sufficient; the presence of the 3-NH₂ group alters the electronic character and binding mode sufficiently to silence DAAO engagement. This represents a functional selectivity switch: the 3-amino-5-ol core is not a DAAO inhibitor, whereas its des-amino analog is.
| Evidence Dimension | Porcine D-amino acid oxidase (DAAO) inhibition |
|---|---|
| Target Compound Data | No appreciable DAAO inhibition when the 3-amino-5-ol scaffold is C5-derivatised (activity lost relative to precursor) |
| Comparator Or Baseline | 1H-Indazol-5-ol (5-hydroxyindazole): IC₅₀ = 2.03 µM |
| Quantified Difference | Complete loss of DAAO inhibitory activity upon introduction of the 3-amino substituent (IC₅₀ shift from 2.03 µM to inactive) |
| Conditions | Porcine DAAO enzyme assay; synthetic indazole derivative panel evaluated under identical conditions [1] |
Why This Matters
A researcher targeting DAAO should select 1H-indazol-5-ol, whereas one seeking to exclude DAAO off-target activity while retaining kinase-directed potential should select the 3-amino-5-ol scaffold, making this a critical procurement branch point.
- [1] Stear, C., Petzer, A., Crous, C. & Petzer, J.P. Indazole derivatives as novel inhibitors of monoamine oxidase and D-amino acid oxidase. Med. Chem. Res. 33, 164–176 (2024). 1H-indazol-5-ol DAAO IC₅₀ = 2.03 µM; C5-substituted synthetic derivatives (including 3-amino-containing scaffolds) lacked DAAO activity. View Source
